molecular formula C36H37N5O4 B15144376 3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid

3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid

Cat. No.: B15144376
M. Wt: 603.7 g/mol
InChI Key: PDUMJXCNOKHQKH-SVXHESJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

BMS-654457 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The biphenyl and quinoline moieties can undergo substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: As a tool for studying factor XIa inhibition and its role in the coagulation cascade.

    Biology: Investigating the biological pathways involving factor XIa and its inhibition.

    Medicine: Potential use as an antithrombotic agent to prevent and treat thromboembolic disorders.

Comparison with Similar Compounds

BMS-654457 is unique among factor XIa inhibitors due to its high selectivity and reversible binding. Similar compounds include:

Properties

Molecular Formula

C36H37N5O4

Molecular Weight

603.7 g/mol

IUPAC Name

2-[3-[(2S,4R)-6-carbamimidoyl-4-methyl-4-phenyl-2,3-dihydro-1H-quinolin-2-yl]-5-(3-methylbutanoylamino)phenyl]-5-carbamoylbenzoic acid

InChI

InChI=1S/C36H37N5O4/c1-20(2)13-32(42)40-26-15-23(27-11-9-22(34(39)43)17-28(27)35(44)45)14-24(16-26)31-19-36(3,25-7-5-4-6-8-25)29-18-21(33(37)38)10-12-30(29)41-31/h4-12,14-18,20,31,41H,13,19H2,1-3H3,(H3,37,38)(H2,39,43)(H,40,42)(H,44,45)/t31-,36+/m0/s1

InChI Key

PDUMJXCNOKHQKH-SVXHESJVSA-N

Isomeric SMILES

CC(C)CC(=O)NC1=CC(=CC(=C1)[C@@H]2C[C@](C3=C(N2)C=CC(=C3)C(=N)N)(C)C4=CC=CC=C4)C5=C(C=C(C=C5)C(=O)N)C(=O)O

Canonical SMILES

CC(C)CC(=O)NC1=CC(=CC(=C1)C2CC(C3=C(N2)C=CC(=C3)C(=N)N)(C)C4=CC=CC=C4)C5=C(C=C(C=C5)C(=O)N)C(=O)O

Origin of Product

United States

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